molecular formula C15H19N5OS B2997573 N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097922-53-5

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2997573
CAS No.: 2097922-53-5
M. Wt: 317.41
InChI Key: JYJJFTVJIWWTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery. Its structure combines a piperazine-carboxamide core, similar to compounds investigated as enzyme inhibitors , with a 1,2,5-thiadiazole heterocycle, a scaffold recognized for its versatile pharmacological potential . Piperazine-carboxamide derivatives have been identified as potent and selective inhibitors of enzymes like fatty acid amide hydrolase (FAAH) for pain research , as well as inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1) in parasitic diseases such as leishmaniasis . The 1,2,5-thiadiazole ring, and its isomer 1,3,4-thiadiazole, are known to contribute to favorable pharmacokinetic properties, including enhanced metabolic stability and appropriate lipophilicity that supports membrane permeability and bioavailability . This molecular architecture suggests potential for this compound to interact with a range of biological targets. Researchers may find it valuable as a chemical tool for probing enzyme function or as a starting point for the development of novel therapeutic agents. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-11-3-4-13(9-12(11)2)17-15(21)20-7-5-19(6-8-20)14-10-16-22-18-14/h3-4,9-10H,5-8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJJFTVJIWWTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a thiadiazole moiety and a dimethylphenyl group. Its chemical structure can be represented as follows:

C13H16N4S Molecular Weight 268 36 g mol \text{C}_{13}\text{H}_{16}\text{N}_4\text{S}\quad \text{ Molecular Weight 268 36 g mol }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiadiazole group is known to participate in hydrogen bonding and hydrophobic interactions with proteins, which may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

Target Interactions

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly targeting carbonic anhydrase and other key metabolic enzymes.
  • Receptor Agonism : The compound may act as an agonist for certain receptors, influencing signaling pathways related to cardiovascular and metabolic functions .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to reduce cell viability in various cancer cell lines:

CompoundCell LineViability (%)Reference
1Caco-239.8
2A54931.9

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Antidiabetic Potential

Research indicates that similar thiadiazole derivatives possess antidiabetic activity by modulating glucose metabolism pathways. This suggests that this compound could potentially be explored for diabetes management.

Study on Anticancer Activity

In a study investigating the anticancer effects of thiadiazole derivatives, it was found that modifications on the thiadiazole ring significantly impacted biological activity. The addition of methyl groups enhanced anticancer efficacy against Caco-2 cells compared to untreated controls (p < 0.001) .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data indicate favorable oral bioavailability for related compounds; however, detailed studies are needed to assess the safety profile of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its 3,4-dimethylphenyl and 1,2,5-thiadiazole moieties. Below is a detailed comparison with closely related compounds from recent literature and databases:

Substituent Variations and Conformational Effects

Compound Name Aryl Group Piperazine Substituent Key Structural Features Molecular Weight (g/mol) References
Target Compound : N-(3,4-Dimethylphenyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide 3,4-Dimethylphenyl 1,2,5-Thiadiazole Electron-donating methyl groups; sulfur-nitrogen heterocycle ~337 (estimated) N/A
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl Ethyl Chair conformation of piperazine; electron-withdrawing Cl substituent Not reported
N-[(4-Chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide 4-Chlorobenzyl 1,2,5-Thiadiazole Increased steric bulk due to benzyl group; Cl enhances polarity 337.8
N-(3-Phenylpropyl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide Phenylpropyl 1,2,5-Thiadiazole Extended alkyl chain; potential for hydrophobic interactions Not reported
Key Observations:

Aryl Group Effects: The 3,4-dimethylphenyl group in the target compound provides electron-donating methyl substituents, which may enhance hydrophobic interactions compared to electron-withdrawing groups (e.g., Cl in ). Chlorine or bromine substituents (as in other analogs) could improve binding affinity to polar active sites but reduce metabolic stability .

Piperazine Substituent Impact :

  • The 1,2,5-thiadiazole ring (target and ) offers hydrogen-bonding capabilities via nitrogen and sulfur atoms, unlike the ethyl group in , which contributes only steric bulk.
  • Piperazine rings adopt chair conformations when unstrained (observed in ), suggesting similar flexibility in the target compound.

Molecular Weight and Polarity :

  • Analogs with thiadiazole and halogenated aryl groups (e.g., ) have molecular weights ~337–340 g/mol, aligning with the estimated weight of the target compound. Higher halogen content (e.g., bromine in ) may increase lipophilicity.

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